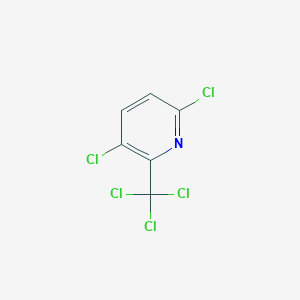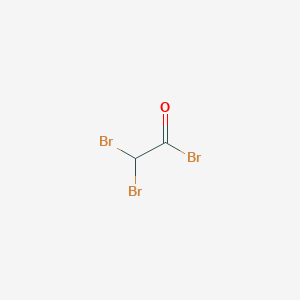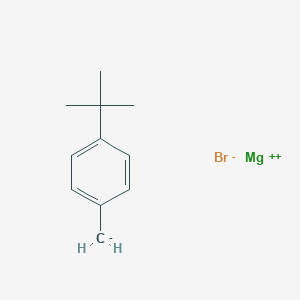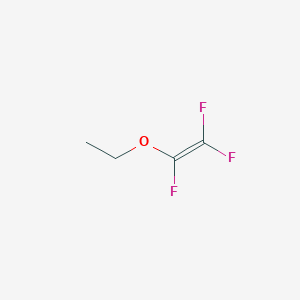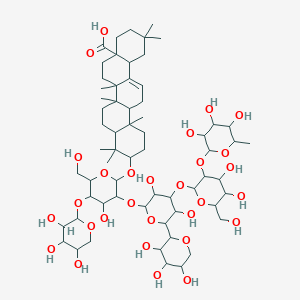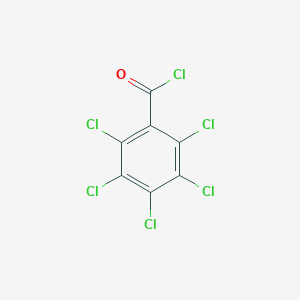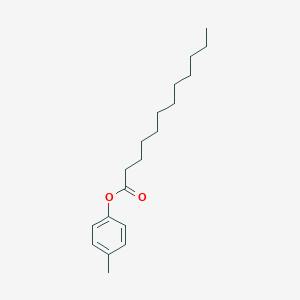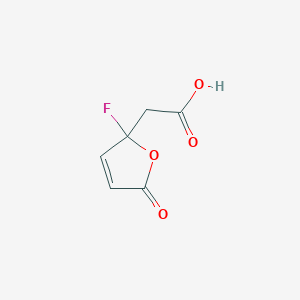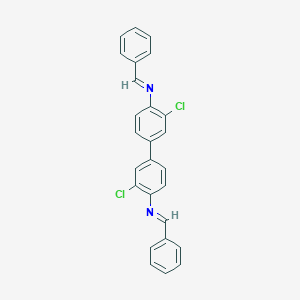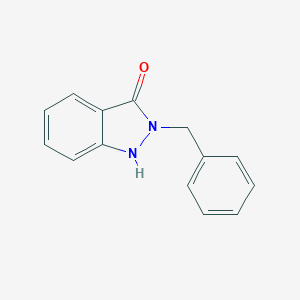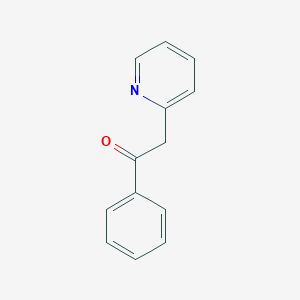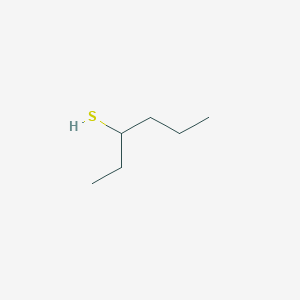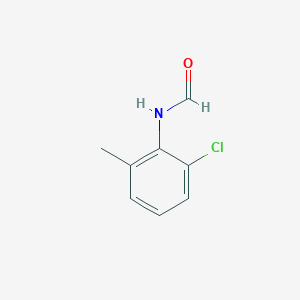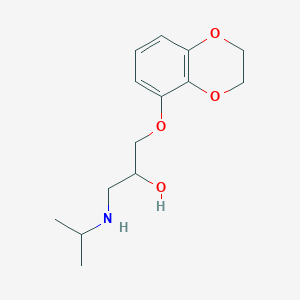
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol is a chemical compound that is widely used in scientific research applications. It is a beta-adrenergic receptor agonist that has been found to have a wide range of biochemical and physiological effects. The compound is synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. The compound binds to beta-adrenergic receptors and activates them, leading to an increase in intracellular cyclic AMP levels. This, in turn, leads to the activation of protein kinase A, which regulates various cellular processes such as metabolism, gene expression, and ion channel activity.
Biochemische Und Physiologische Effekte
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol has been found to have a wide range of biochemical and physiological effects. Some of the most common effects of this compound include increased cardiac output, increased metabolism, and increased thermogenesis. The compound has also been found to have anti-inflammatory effects and can reduce the severity of inflammatory diseases such as asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol in lab experiments is its well-characterized mechanism of action. The compound has been extensively studied, and its effects on cellular processes are well understood. However, one of the limitations of using this compound is its potential toxicity. The compound can cause adverse effects such as tachycardia and hypertension at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol. One of the most promising areas of research is the development of new beta-adrenergic receptor agonists that have improved efficacy and safety profiles. Another area of research is the development of new therapeutic approaches for inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, the compound's effects on metabolism and thermogenesis suggest that it may have potential applications in the treatment of obesity and metabolic disorders.
Synthesemethoden
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol is a complex process that involves several steps. One of the most common methods used to synthesize this compound is the Mannich reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone to produce a beta-amino alcohol. The beta-amino alcohol is then reacted with 2,3-dihydro-1,4-benzodioxin-5-ol to produce 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol has been extensively used in scientific research applications. It is primarily used as a beta-adrenergic receptor agonist and has been found to have a wide range of biochemical and physiological effects. Some of the most common research applications of this compound include studying the effects of beta-adrenergic receptor agonists on cardiac function, metabolism, and thermogenesis.
Eigenschaften
CAS-Nummer |
1843-82-9 |
|---|---|
Produktname |
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol |
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-11(16)9-19-13-5-3-4-12-14(13)18-7-6-17-12/h3-5,10-11,15-16H,6-9H2,1-2H3 |
InChI-Schlüssel |
NLUUGSAKIXOSLG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCCO2)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCCO2)O |
Synonyme |
enzodixine benzoral maleate of benzoral |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
